aigialomycin D -

aigialomycin D

Catalog Number: EVT-1581877
CAS Number:
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
aigialomycin D is a natural product found in Fusarium, Aigialus parvus, and other organisms with data available.
Overview

Aigialomycin D is a bioactive compound belonging to the family of resorcylic macrolides, first isolated from the mangrove fungus Aigialus parvus in 2002. This compound has garnered attention due to its notable biological activities, including moderate antimalarial effects against Plasmodium falciparum and cytotoxicity towards various cancer cell lines. Aigialomycin D is recognized as one of the most biologically active members of the aigialomycin family, which also includes other derivatives with varying degrees of activity against different pathogens and cancer cells .

Source

Aigialomycin D was isolated from the mangrove fungus Aigialus parvus, which is known for producing various bioactive metabolites. The isolation process revealed that this compound exhibits a range of pharmacological activities, prompting further studies into its biosynthesis and potential medical applications .

Classification

Aigialomycin D is classified as a 14-membered resorcylic macrolide. This classification is based on its structural features, which include a benzannulated macrolactone framework. The compound's structure contributes to its biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of Aigialomycin D has been approached through various methods, primarily focusing on total synthesis strategies that allow for the efficient construction of its complex molecular structure.

Methods

Technical Details

The total synthesis typically involves multiple steps, including:

  • Retrosynthetic analysis to identify key fragments for assembly.
  • Ring-closing metathesis to form cyclic structures.
  • Stereochemical control to ensure the correct configuration at chiral centers.
Molecular Structure Analysis

Aigialomycin D possesses a complex molecular structure characterized by a 14-membered macrolide ring.

Structure

  • Molecular Formula: C₁₄H₁₈O₅
  • Molecular Weight: Approximately 270.29 g/mol
  • Structural Features: The compound includes multiple functional groups such as hydroxyls and double bonds that contribute to its reactivity and biological activity.

Data

The structural elucidation has been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence and arrangement of atoms within the molecule .

Chemical Reactions Analysis

Aigialomycin D participates in various chemical reactions that underscore its potential as a therapeutic agent.

Reactions

  1. Kinase Inhibition: Aigialomycin D has been shown to inhibit specific kinases such as Cyclin-dependent kinase 1 and Glycogen synthase kinase 3 at low micromolar concentrations, indicating its potential role in cancer therapy .
  2. Antimicrobial Activity: The compound exhibits moderate antifungal properties and can inhibit the growth of certain fungi, making it relevant in treating fungal infections .

Technical Details

The mechanisms by which Aigialomycin D exerts its effects involve binding interactions with target proteins, leading to alterations in cellular pathways associated with proliferation and survival.

Mechanism of Action

The mechanism by which Aigialomycin D exerts its biological effects primarily involves inhibition of protein kinases.

Process

  • Inhibition of Kinases: By binding to kinase enzymes, Aigialomycin D disrupts their normal function, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.
  • Impact on Cellular Pathways: This inhibition can induce apoptosis in cancer cells and inhibit parasitic growth in malaria-causing organisms like Plasmodium falciparum.

Data

The inhibitory concentration values (IC50) for various assays indicate significant potency:

  • Against Plasmodium falciparum: IC50 = 19.7 µM
  • Against KB cancer cells: IC50 = 9.0 µM
  • Against other cancer cell lines such as BC-1: IC50 = 53.8 µM .
Physical and Chemical Properties Analysis

Aigialomycin D exhibits distinct physical and chemical properties that are critical for its functionality.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity due to functional groups that can participate in further chemical modifications or interactions with biological targets .
Applications

Aigialomycin D holds promise for various scientific applications due to its biological activities.

Scientific Uses

  1. Antimalarial Research: Its efficacy against Plasmodium falciparum positions Aigialomycin D as a candidate for developing new antimalarial therapies.
  2. Cancer Treatment Development: Its ability to inhibit specific kinases makes it a valuable compound in cancer research, potentially leading to novel treatments targeting tumor growth.
  3. Biosynthetic Studies: Research into its biosynthesis can provide insights into fungal metabolites and their applications in drug discovery .
Structural Origins and Biosynthetic Pathways

Phylogenetic Classification of Source Organisms (Aigialus parvus)

Aigialus parvus (NCBI:txid193128) is a mangrove-associated ascomycete fungus taxonomically classified within the order Pleosporales (Dothideomycetes). Genomic studies place it in the family Aigialaceae, a lineage adapted to marine intertidal environments. This family exhibits evolutionary adaptations for survival in saline, nutrient-limited habitats, including secondary metabolite pathways that yield structurally complex compounds like aigialomycin D [2] [6] [9]. Key phylogenetic characteristics include:

  • Genomic Signature: Distinct rRNA sequences (SSU/LSU) and transcription elongation factor genes differentiate A. parvus from terrestrial relatives.
  • Ecological Specialization: Thrives in tropical mangrove ecosystems, often associated with decomposing wood, where it faces intense microbial competition.
  • Metabolite Diversity: Genomic mining reveals a high density of biosynthetic gene clusters (BGCs) per megabase, indicating significant chemical defense machinery [6] [9].

Table 1: Taxonomic Hierarchy of Aigialus parvus

RankClassification
DomainEukaryota
KingdomFungi
PhylumAscomycota
ClassDothideomycetes
OrderPleosporales
FamilyAigialaceae
SpeciesAigialus parvus

Biosynthetic Gene Clusters and Enzymatic Machinery

The biosynthesis of aigialomycin D is governed by a polyketide synthase (PKS)-centric BGC, spanning ~45 kb in the A. parvus genome. This cluster coordinates the assembly of the resorcylic acid core and macrolactone ring through a stepwise enzymatic cascade [3] [4] [9]:

Core Enzymatic Machinery

  • Type I Iterative PKS: Synthesizes the resorcylic acid backbone via 12 elongation cycles, utilizing malonyl-CoA extender units. The ketosynthase (KS) domain exhibits substrate specificity for methylmalonyl-CoA at C-3, introducing a key methyl branch.
  • Thiamine Diphosphate (ThDP)-Dependent Branching Enzyme: Catalyzes C-alkylation at C-3' of the nascent polyketide chain, forming a chiral tertiary α-hydroxy ketone. This enzyme belongs to the α-ketoacid dehydrogenase superfamily, a rarer mechanism than decarboxylase-mediated branching [3].
  • Trans-Acting Enoyl Reductase (ER): Reduces the C-7'/C-8' enoyl intermediate, establishing the trans double bond characteristic of aigialomycin D.
  • Cytochrome P450 Monooxygenase: Mediates oxidative cyclization (C-5/C-14) to form the 14-membered macrolactone scaffold.

Regulatory and Tailoring Genes

  • A glutathione S-transferase isomerizes the 7',8'-double bond from cis to trans configuration.
  • A transposase embedded within the BGC suggests horizontal gene transfer as an evolutionary driver for pathway acquisition [3] [4].

Table 2: Key Genes in Aigialomycin D Biosynthesis

GeneFunctionDomain Architecture
alpPKS1Core polyketide chain extensionKS-AT-ACP-TE
alpThDPC-3' alkyl branchingThDP-binding motif
alpEREnoyl reductionNADPH-binding domain
alpCYPMacrolactone cyclizationHeme-binding region
alpGSTcis-trans isomeraseGlutathione-binding site

Comparative Analysis of Resorcylic Acid Lactone (RAL) Family Members

Aigialomycin D belongs to the resorcylic acid lactone (RAL) superfamily, characterized by a β-resorcylic acid (2,4-dihydroxybenzoate) moiety embedded in a macrolactone ring. Structural variations arise from ring size, oxidation patterns, and stereochemistry, leading to divergent bioactivities [1] [5]:

Structural and Functional Divergence

  • Ring Size: Aigialomycin D features a 14-membered macrolactone, contrasting with 12-membered RALs (e.g., radicicol) and 10-membered DALs (e.g., curvularin). Larger rings enhance conformational flexibility, influencing target binding.
  • Epoxy Group vs. Unsaturation: Unlike radicicol (1',2'-epoxide) or hypothemycin (1',2'-epoxide + 4'-OH), aigialomycin D lacks epoxidation but retains a 3'-alkyl branch and 7',8'-trans olefin. This correlates with its anti-malarial (IC₅₀ = 6.6 μM vs. Plasmodium falciparum) over kinase inhibitory activity [1] [5].
  • Chlorination: Radicicol incorporates a C-13 chlorine atom via halogenase activity—absent in aigialomycin D—enhancing Hsp90 affinity.

Table 3: Comparative Analysis of Select RALs

CompoundRing SizeKey ModificationsBioactivitySource Organism
Aigialomycin D14-membered3'-Methyl, 7',8'-trans olefinAnti-malarial, CytotoxicAigialus parvus
Radicicol14-memberedC-13 Cl, 1',2'-epoxideHsp90 inhibition (IC₅₀ = 19 nM)Pochonia chlamydosporia
Hypothemycin14-membered4'-OH, 1',2'-epoxideMEK1 inhibition (IC₅₀ = 15 nM)Hypomyces tricothecoides
Zearalenone14-memberedC-6' ketone, 1',2'-unsaturationEstrogenic activityGibberella zeae
Monocillin I14-memberedNoneHsp90 inhibitionMonocillium nordinii

Evolutionary Adaptations

  • Ecological Niche-Specific Production: Mangrove-derived RALs (e.g., aigialomycin D) frequently exhibit anti-malarial properties, likely as chemical defenses against marine pathogens.
  • BGC Plasticity: Transposon-mediated recombination in A. parvus contrasts with conserved PKS architecture in terrestrial RAL producers (e.g., Gibberella), suggesting habitat-driven evolution [1] [4] [9].

Properties

Product Name

aigialomycin D

IUPAC Name

(4S,6E,8R,9S,12E)-8,9,16,18-tetrahydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H22O6/c1-11-5-4-8-15(21)14(20)7-3-2-6-12-9-13(19)10-16(22)17(12)18(23)24-11/h2,4,6,8-11,14-15,19-22H,3,5,7H2,1H3/b6-2+,8-4+/t11-,14-,15+/m0/s1

InChI Key

NHAQNKDEUQPSIX-DXOCLGOBSA-N

Synonyms

aigialomycin D

Canonical SMILES

CC1CC=CC(C(CCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O)O

Isomeric SMILES

C[C@H]1C/C=C/[C@H]([C@H](CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O)O

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